5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol
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Overview
Description
5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol is an organic compound with a complex structure that includes a pyridine ring substituted with hydroxyl, methyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Hydroxyl and Methyl Groups: The hydroxyl and methyl groups can be introduced via electrophilic substitution reactions.
Attachment of the Sulfanyl Group: The sulfanyl group is often introduced through a nucleophilic substitution reaction using a thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the sulfanyl group to a thiol.
Substitution: The methyl and sulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-OH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the sulfanyl group could result in a variety of derivatives.
Scientific Research Applications
5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may also act as a radical scavenger, protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyridin-3-ol: Lacks the sulfanyl and hydroxyl groups, making it less reactive.
5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-pyridin-3-ol: Similar structure but without the dimethyl substitution, affecting its chemical properties.
Uniqueness
5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol is unique due to the combination of functional groups that confer specific reactivity and potential biological activity. The presence of both hydroxyl and sulfanyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
91340-60-2 |
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Molecular Formula |
C11H17NO2S |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
5-(1-hydroxypropan-2-ylsulfanylmethyl)-2,4-dimethylpyridin-3-ol |
InChI |
InChI=1S/C11H17NO2S/c1-7(5-13)15-6-10-4-12-9(3)11(14)8(10)2/h4,7,13-14H,5-6H2,1-3H3 |
InChI Key |
QFEHAQKYVWWSKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1CSC(C)CO)C)O |
Origin of Product |
United States |
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